molecular formula C24H28N6O3S B612014 Sulfatinib CAS No. 1308672-74-3

Sulfatinib

Cat. No.: B612014
CAS No.: 1308672-74-3
M. Wt: 480.6 g/mol
InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sulfatinib interacts with several enzymes and proteins. It selectively targets VEGFR 1, 2, and 3, FGFR1, and CSF-1R . These interactions play a crucial role in its function as an angio-immuno kinase inhibitor . The nature of these interactions involves the inhibition of these receptors, thereby blocking the signaling pathways they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses osteosarcoma proliferation and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by selectively targeting and inhibiting VEGFR 1, 2, and 3, FGFR1, and CSF-1R . This dual action of targeting tumor angiogenesis (through VEGFR and FGFR1 inhibition) and tumor immune evasion (through inhibition of CSF-1R) enhances its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits an acceptable safety profile and encouraging antitumor activity in patients with advanced solid tumors, particularly neuroendocrine tumors . The recommended dosage is 300 mg once daily in continuous 28-day cycles until disease progression or unacceptable toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It demonstrated potent tumor growth inhibition in multiple human xenograft models and decreased CD31 expression remarkably, suggesting strong inhibition on angiogenesis through VEGFR and FGFR signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolism by N-demethylation, mono-oxidation, glucuronidation, and carboxylation, with several metabolites detected in plasma .

Preparation Methods

Synthetic Routes: The synthetic route for surufatinib involves several steps

    Starting Materials: The synthesis begins with suitable starting materials.

    Key Steps: These include cyclization reactions, functional group transformations, and purification steps.

    Final Product: Surufatinib is obtained after the completion of the synthetic sequence.

Industrial Production: Industrial production methods are proprietary, but they likely involve large-scale synthesis, purification, and quality control processes.

Chemical Reactions Analysis

Types of Reactions: Surufatinib undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations of specific functional groups.

    Reduction: Reduction of certain moieties.

    Substitution: Substitution reactions at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like peroxides, chromates, or metal catalysts.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine).

Major Products: The major products formed during these reactions depend on the specific reaction conditions and starting materials. Detailed studies would be needed to identify them conclusively.

Scientific Research Applications

Surufatinib’s applications extend beyond cancer treatment:

    Chemistry: Researchers study its chemical properties, stability, and reactivity.

    Biology: Investigations explore its effects on cellular pathways and gene expression.

    Medicine: Clinical trials assess its efficacy against various tumor types.

    Industry: Surufatinib’s potential as a therapeutic agent drives interest in pharmaceutical development.

Comparison with Similar Compounds

While I don’t have a comprehensive list of similar compounds, surufatinib’s uniqueness lies in its multi-targeted activity against VEGFR, FGFR, and CSF1R. Further research could reveal additional compounds with similar profiles.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound of Formula A can be synthesized as the crude product of the compound of Formula A by the reaction of Compound 3 with 1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methane-sulfonamide (Compound 4) in the presence of an acid, such as but not limited to acetic acid, formic acid, HCl, H2SO4, toluenesulfonic acid, trifluoroacetic acid, or ethanesulfonic acid acidic, and in a solvent, such as but not limited to, N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran, ethanol, isopropanol, or toluene. The reaction can be carried out at a suitable temperature, such as a temperature ranging from 40 to 100° C.
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